

JAK2-IN-7: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and experimental use of **JAK2-IN-7**, a selective inhibitor of Janus Kinase 2 (JAK2). The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.

Product Information

JAK2-IN-7 is a potent and selective inhibitor of JAK2 kinase.[1][2] It has demonstrated significant activity in preclinical models of hematological malignancies and other diseases driven by aberrant JAK2 signaling.

Table 1: Biological Activity of JAK2-IN-7

Target	IC ₅₀ (nM)	Cell Line
JAK2	3	-
SET-2	11.7	Human megakaryoblastic leukemia
Ba/F3V617F	41	Murine pro-B cells expressing JAK2V617F

Data compiled from multiple sources.[1][2][3]



JAK2-IN-7 exhibits over 14-fold selectivity for JAK2 compared to other JAK family members like JAK1 and JAK3, as well as FLT3.[1][2][3]

Solubility and Storage

Proper handling and storage of **JAK2-IN-7** are critical to maintain its stability and ensure experimental reproducibility.

Table 2: Solubility of JAK2-IN-7

Solvent	Maximum Solubility	Notes
DMSO	250 mg/mL (543.96 mM)	Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3]

Storage Conditions

- Powder: Store at -20°C for up to 3 years.[3]
- Stock Solution (in DMSO):
 - -80°C: Stable for up to 6 months.[1]
 - -20°C: Stable for up to 1 month.[1]

Important: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[1][4]

Experimental Protocols In Vitro Studies

Protocol 3.1.1: Preparation of **JAK2-IN-7** Stock Solution (10 mM in DMSO)

- Materials:
 - JAK2-IN-7 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Procedure: a. Equilibrate the **JAK2-IN-7** powder to room temperature before opening the vial to prevent moisture condensation. b. Based on the molecular weight of **JAK2-IN-7** (459.5 g/mol), calculate the required amount of powder and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.595 mg of **JAK2-IN-7** in 1 mL of DMSO. c. Add the appropriate volume of anhydrous DMSO to the vial containing the **JAK2-IN-7** powder. d. Vortex the solution thoroughly to dissolve the compound. e. If complete dissolution is not achieved, sonicate the solution in a water bath for 10-30 minutes, or until the solution is clear.[3][5] f. Aliquot the 10 mM stock solution into sterile, single-use tubes and store at -80°C.

Protocol 3.1.2: Preparation of Working Solutions for Cell-Based Assays

- Materials:
 - 10 mM JAK2-IN-7 stock solution in DMSO
 - Appropriate cell culture medium (e.g., RPMI-1640)[6]
 - Sterile tubes for dilution
- Procedure: a. Thaw a single-use aliquot of the 10 mM JAK2-IN-7 stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to perform these dilutions in a stepwise manner to prevent precipitation of the compound.[4] c. Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cellular toxicity.[4] d. A vehicle control containing the same final concentration of DMSO should be included in all experiments.[4]



Example Dilution Series: To prepare a 100 μ L working solution of 100 nM **JAK2-IN-7** from a 10 mM stock:

- Prepare an intermediate dilution by adding 1 μ L of 10 mM stock to 999 μ L of culture medium to get a 10 μ M solution.
- Add 1 μ L of the 10 μ M intermediate solution to 99 μ L of culture medium in the well of a microplate to achieve a final concentration of 100 nM.

Experimental Concentrations:

- Inhibition of JAK2 and STAT5 phosphorylation: Effective concentrations range from 0-1000 nM for a 2-hour treatment.[1][3]
- Induction of G0/G1 cell cycle arrest: Typically observed at concentrations of 10-160 nM with a 24-hour incubation.[1][3]
- Induction of apoptosis: Achieved with concentrations between 0.05-1.6 μM following a 2-hour treatment.[1][3]

In Vivo Studies

Protocol 3.2.1: Preparation of JAK2-IN-7 for Oral Gavage

This protocol provides a method for preparing a formulation suitable for oral administration in animal models.

- Materials:
 - JAK2-IN-7 powder
 - DMSO
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl in ddH₂O)



Sterile tubes

Procedure (for a 1 mL final volume): a. Prepare a concentrated stock solution of JAK2-IN-7 in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add 400 μL of PEG300. c. Add 100 μL of the JAK2-IN-7 DMSO stock solution to the PEG300 and mix thoroughly. d. Add 50 μL of Tween-80 to the mixture and mix until uniform. e. Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Mix well before administration.[1]

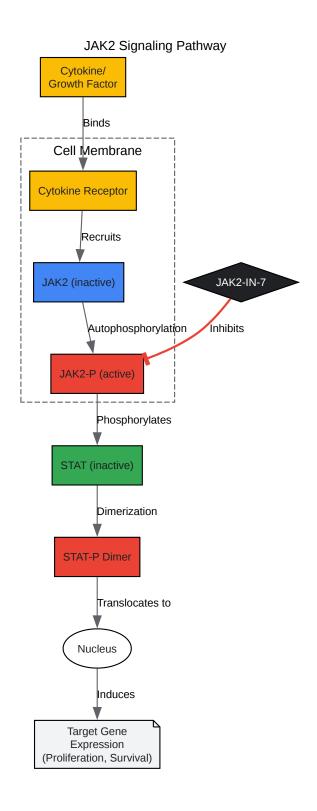
Dosing Recommendations:

- Tumor growth inhibition in xenograft models: Doses of 15-60 mg/kg administered daily via oral gavage have shown significant efficacy.[1]
- Amelioration of disease symptoms in allograft models: Doses of 30-60 mg/kg administered daily via oral gavage have been effective.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK2 signaling pathway targeted by **JAK2-IN-7** and a general workflow for its experimental application.

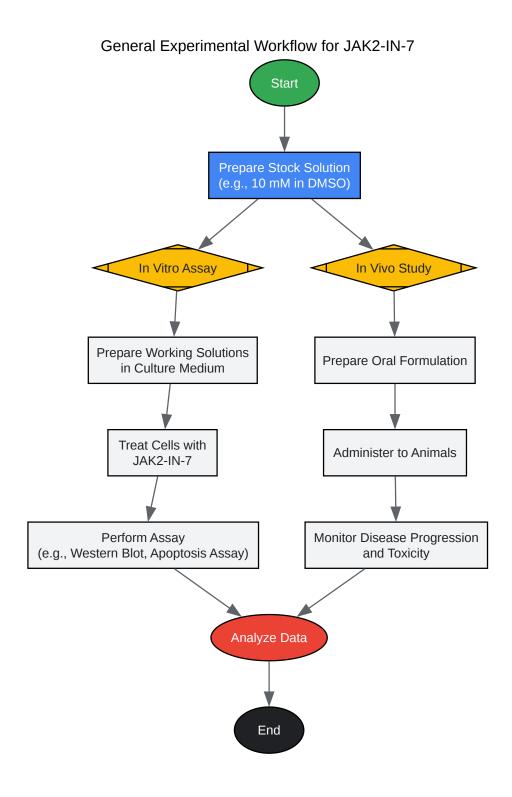




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Caption: JAK2 signaling pathway and the inhibitory action of JAK2-IN-7.





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Caption: A generalized workflow for in vitro and in vivo experiments using **JAK2-IN-7**.



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